- A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-HumanJournal of Medicinal Chemistry, 2017, 60(16), 6897-6910,
Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

(2R)-2-(3-fluorophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (R)-2-(3-Fluorophenyl)pyrrolidine
- (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
- (2R)-2-(3-fluorophenyl)pyrrolidine
- (R)-2-(3-fluorophenyl) pyrrolidine
- (R)- 2-(3-fluorophenyl)pyrrolidine
- AMOT0875
- FCH853856
- HP61002
- AX8047349
- Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
- X6111
- AM20120620
- 274F039
- (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
- Q0R
- AKOS015933174
- Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
- AKOS006292371
- Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
- P9X9H42J5F
- UNII-P9X9H42J5F
- CS-0008669
- SCHEMBL433220
- DTXSID30427569
- 2-(3-Fluorophenyl)pyrrolidine, (R)-
- AC-31658
- MFCD06762528
- N10477
- 920274-03-9
- AS-49775
-
- MDL: MFCD06762528
- インチ: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
- InChIKey: OADZVVBVXBBMPW-SNVBAGLBSA-N
- ほほえんだ: FC1=CC=CC(=C1)[C@H]1CCCN1
計算された属性
- せいみつぶんしりょう: 165.09500
- どういたいしつりょう: 165.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 12.03000
- LogP: 2.57900
(2R)-2-(3-fluorophenyl)pyrrolidine セキュリティ情報
(2R)-2-(3-fluorophenyl)pyrrolidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2R)-2-(3-fluorophenyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3873246-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
RMB 830.40 | 2025-02-20 | |
Apollo Scientific | PC909317-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
£277.00 | 2025-02-22 | |
TRC | F594435-25mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 25mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM198084-250mg |
(R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
$155 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-50mg |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95+% | 50mg |
415.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18615-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
¥741.0 | 2024-07-18 | |
TRC | F594435-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 250mg |
$98.00 | 2023-05-18 | ||
Alichem | A109005668-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
$209.00 | 2023-08-31 | |
Cooke Chemical | BD3873246-100mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 100mg |
RMB 549.60 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ132-1G |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
¥ 1,425.00 | 2023-04-13 |
(2R)-2-(3-fluorophenyl)pyrrolidine 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
ごうせいかいろ 2
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
- Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive AminationOrganic Letters, 2017, 19(16), 4215-4218,
ごうせいかいろ 3
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Reagents: Sodium hydroxide Solvents: Water
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine ReductasesOrganic Letters, 2020, 22(9), 3367-3372,
ごうせいかいろ 5
1.2 Reagents: Acetonitrile
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered CyclizationsJACS Au, 2023, 3(6), 1642-1649,
ごうせいかいろ 6
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 7
- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic iminesOrganic & Biomolecular Chemistry, 2017, 15(14), 3006-3012,
ごうせいかいろ 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
- Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine, China, , ,
(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials
- tert-butyl N-4-(3-fluorophenyl)-4-oxobutylcarbamate
- Pyrrolidine, 1-[(S)-(1,1-dimethylethyl)sulfinyl]-2-(3-fluorophenyl)-, (2R)-
- 1-Bromo-3-fluorobenzene
- 2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)
- 4-Chloro-1-(3-fluorophenyl)-1-butanone
- tert-Butyl pyrrolidine-1-carboxylate
(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products
(2R)-2-(3-fluorophenyl)pyrrolidine 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
(2R)-2-(3-fluorophenyl)pyrrolidineに関する追加情報
Chemical Profile of (2R)-2-(3-fluorophenyl)pyrrolidine (CAS No. 920274-03-9)
(2R)-2-(3-fluorophenyl)pyrrolidine, identified by its CAS number 920274-03-9, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of a fluorine atom at the 3-position of the phenyl ring and the specific stereochemistry at the pyrrolidine ring contribute to its distinct chemical and pharmacological properties.
The< strong>pyrrolidine core is a common motif in biologically active molecules, often found in natural products and synthetic drugs. Its cyclic structure with a nitrogen atom provides a scaffold that can interact with biological targets in various ways. In particular, the nitrogen atom can form hydrogen bonds, while the ring can adopt different conformations depending on the substituents attached to it. The stereochemistry at the 2-position, as indicated by the (R) configuration in (2R)-2-(3-fluorophenyl)pyrrolidine, plays a crucial role in determining its biological activity.
The< strong>3-fluorophenyl group introduces additional complexity to the molecule. Fluorine atoms are frequently used in drug design due to their ability to modulate electronic properties, metabolic stability, and binding affinity. The fluorine atom at the 3-position of the phenyl ring in this compound can influence both the electronic distribution and the spatial orientation of the aromatic system, which may affect its interaction with biological targets. Recent studies have shown that fluorinated aromatic rings can enhance binding affinity to proteins by increasing lipophilicity and reducing solvation energy.
Recent research has highlighted the potential of (2R)-2-(3-fluorophenyl)pyrrolidine as a lead compound for developing novel therapeutic agents. Its unique structural features make it a promising candidate for further investigation in various therapeutic areas. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The< strong>fluorine-containing moiety could be particularly important in modulating enzyme selectivity and improving drug-like properties such as bioavailability and metabolic stability.
In addition to its potential as an enzyme inhibitor, (2R)-2-(3-fluorophenyl)pyrrolidine has also been explored for its possible role in neurodegenerative diseases. The< strong>pyrrolidine scaffold is known to be present in several drugs used for treating neurological disorders, suggesting that this compound may have similar therapeutic effects. Preliminary studies have indicated that it may interact with specific neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (2R)-2-(3-fluorophenyl)pyrrolidine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. One common approach involves asymmetric hydrogenation of appropriately substituted pyrroles followed by functional group transformations to introduce the< strong>3-fluorophenyl group. These synthetic strategies require careful optimization to ensure high yield and enantioselectivity.
The pharmacokinetic properties of (2R)-2-(3-fluorophenyl)pyrrolidine are also of great interest. As mentioned earlier, the< strong>fluorine atom can significantly influence metabolic stability and distribution within the body. Computational studies have been employed to predict how this compound might be processed by enzymes such as cytochrome P450 enzymes, which are responsible for metabolizing many pharmaceuticals. Understanding these interactions is crucial for predicting drug efficacy and potential side effects.
In conclusion, (2R)-2-(3-fluorophenyl)pyrrolidine (CAS No. 920274-03-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>pyrrolidine core and< strong>3-fluorophenyl substituent, make it an attractive candidate for further development into new therapeutic agents. Ongoing research continues to explore its applications in various therapeutic areas, particularly those involving inflammation and neurodegenerative diseases.
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